molecular formula C15H17ClN2O3S B11027306 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11027306
M. Wt: 340.8 g/mol
InChI Key: ZOGJWMOJRVATCK-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a chloro group at position 2, a methyl group at position 5, and a carboxamide group at position 4 linked to a 2-(3,4-dimethoxyphenyl)ethyl chain. The carboxamide group may facilitate hydrogen bonding, critical for biological activity .

Properties

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H17ClN2O3S/c1-9-13(18-15(16)22-9)14(19)17-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)

InChI Key

ZOGJWMOJRVATCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine, followed by hydrogenation or hydroboration reduction to obtain the intermediate product . This intermediate is then subjected to further reactions to introduce the thiazole ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new materials and the synthesis of other complex organic compounds.

Biology

Research indicates that 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide exhibits significant biological activities. It has been studied for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways.
  • Receptor Binding : It has potential interactions with receptors that could lead to therapeutic effects.

Medicine

This compound is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Studies suggest it may play a role in reducing inflammation through its biochemical interactions.
  • Anticancer Activity : The thiazole moiety is known for its anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study screened various thiazole derivatives for cytotoxic activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited promising antiproliferative effects .
  • Biological Activity : Another research article reported that thiazole derivatives could inhibit enzymes linked to inflammatory responses and cancer progression . The specific interactions of this compound with these enzymes warrant further investigation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Structural Differences :

  • Core Heterocycle : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. thiazole (sulfur and nitrogen at positions 1 and 3).
  • Substituents : Chloro, methyl, and aryl groups (e.g., phenyl, 4-chlorophenyl) on the pyrazole ring.

Physical Properties :

Compound Melting Point (°C) Yield (%) Molecular Weight Key Substituents
3a (Pyrazole derivative) 133–135 68 402.8 Phenyl, chloro, methyl
Target Thiazole Compound Not reported ~378.9 3,4-Dimethoxyphenethyl, chloro, methyl

Functional Insights :

  • Pyrazole derivatives (e.g., 3a–3e) exhibit moderate yields (62–71%) and melting points influenced by substituent polarity.

1,3,4-Thiadiazole Derivatives ()

Structural Differences :

  • Core Heterocycle : Thiadiazole (5-membered ring with two nitrogen and one sulfur atom) vs. thiazole.
  • Substituents : Benzylidene and aryl groups (e.g., 4-methylphenyl).

Functional Insights :

  • Thiadiazoles are known for insecticidal and fungicidal activities due to their electron-deficient rings, which may disrupt enzyme function in pests. The thiazole core in the target compound could share similar modes of action but with altered potency due to the carboxamide linkage .

Verapamil-Related Compound B ()

Structural Differences :

  • Core Structure : Nitrile-functionalized benzeneacetonitrile vs. thiazole-carboxamide.
  • Shared Motif : Both compounds feature a 3,4-dimethoxyphenethyl group.

Functional Insights :

  • The nitrile group in Verapamil-related compounds may confer metabolic stability, whereas the carboxamide in the thiazole derivative could enhance solubility and hydrogen-bonding interactions. This structural divergence likely leads to distinct pharmacokinetic profiles .

Pyrido-Pyrimidinone Derivatives ()

Structural Differences :

  • Core Heterocycle: Pyrido[1,2-a]pyrimidinone (fused 6-5 bicyclic system) vs. monocyclic thiazole.
  • Substituents: Cyclohexenyl-amino groups and 3,4-dimethoxyphenyl.

Functional Insights :

  • The shared 3,4-dimethoxyphenyl group may target similar receptors but with altered binding kinetics .

Benzothiazole Carboxamides ()

Structural Differences :

  • Core Heterocycle : Benzothiazole (fused benzene-thiazole) vs. simple thiazole.
  • Substituents : 3,4-Dimethoxybenzamide linked to 2-methylbenzothiazole.

Functional Insights :

  • However, this may reduce solubility compared to the non-fused thiazole derivative .

Key Comparative Data Table

Compound Class Core Heterocycle Molecular Weight Key Substituents Notable Properties
Target Thiazole Compound Thiazole ~378.9 Cl, CH₃, 3,4-(OCH₃)₂C₆H₃CH₂ Potential H-bonding (carboxamide)
Pyrazole Derivatives Pyrazole 402–437 Aryl, Cl, CH₃ Moderate yields, polar substituents
Thiadiazole Derivatives Thiadiazole ~300–350 Aryl, benzylidene Insecticidal/fungicidal activity
Verapamil-Related Compound Benzeneacetonitrile 477.05 3,4-(OCH₃)₂C₆H₃CH₂, nitrile Metabolic stability
Benzothiazole Carboxamide Benzothiazole ~350–400 3,4-(OCH₃)₂C₆H₃CO, methyl Enhanced receptor affinity

Biological Activity

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the dimethoxyphenyl group enhances its biological profile by potentially influencing receptor interactions and enzyme inhibition.

The molecular formula of this compound is C15H17ClN2O3S, with a molecular weight of 340.8 g/mol. The structure includes key functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC15H17ClN2O3S
Molecular Weight340.8 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H17ClN2O3S/c1-9-13(18-15(16)22-9)14(19)17-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)
SMILESCC1=C(N=C(S1)Cl)C(=O)NCCC2=CC(=C(C=C2)OC)OC

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor ligand, leading to significant biochemical responses. Specifically, compounds with thiazole moieties have been shown to inhibit various enzymes and modulate signaling pathways associated with cancer and inflammation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial properties. For instance, studies have shown that similar thiazole compounds can inhibit the growth of bacteria such as E. coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential efficacy against these pathogens:

CompoundMIC (mg/mL)Target Bacteria
Compound 90.17E. coli
Compound 80.23Bacillus cereus

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A review highlighted that various thiazoles exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The IC50 values for some compounds indicate promising activity:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A431
Compound 101.98 ± 1.22Jurkat

The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electron-donating groups significantly enhance anticancer activity.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study synthesized new thiazole derivatives and tested their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives had significant inhibitory effects on bacterial growth.
  • Anticancer Studies : Another research focused on the cytotoxicity of thiazole compounds against multiple cancer cell lines. The findings revealed that specific modifications in the thiazole structure led to enhanced potency against tumor cells.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a substituted thiazole precursor (e.g., 5-methyl-1,3-thiazole-4-carboxylic acid) with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in dioxane or acetonitrile .
  • Step 2: Coupling with 2-(3,4-dimethoxyphenyl)ethylamine via amide bond formation using coupling agents such as EDCI/HOBt .
  • Optimization: Reaction yields improve with precise temperature control (20–25°C), anhydrous solvents, and stoichiometric excess of chloroacetyl chloride (1.2–1.5 equiv). Monitoring intermediates via TLC or HPLC ensures purity .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the thiazole core, chloro-substituent, and dimethoxyphenyl ethyl group. Aromatic protons resonate at δ 6.7–7.2 ppm, while the methyl group on thiazole appears as a singlet near δ 2.3 .
  • X-ray Crystallography: Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 21.977 Å, β = 93.49°) validate molecular packing and hydrogen-bonding networks .

Advanced: How can researchers analyze structure-activity relationships (SAR) for bioactivity?

Answer:

  • Analog Synthesis: Replace the 3,4-dimethoxyphenyl group with other aryl/heteroaryl moieties (e.g., 4-nitrophenyl or furyl) to assess electronic effects on bioactivity .
  • Bioassays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability screens. For example, thiazole carboxamides with bulkier substituents show enhanced anticancer activity due to hydrophobic binding pockets .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or DNA topoisomerases .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurity profiles. To address this:

  • Purity Validation: Use HPLC-MS (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) to confirm compound integrity .
  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize confounding factors.
  • Orthogonal Techniques: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in vitro cytotoxicity assays (MTT or Annexin V) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking: Simulate ligand-receptor interactions using software like Schrödinger Suite or GROMACS. Focus on key residues (e.g., ATP-binding pocket in kinases) .
  • MD Simulations: Run 100-ns trajectories to assess stability of the ligand-target complex. Parameters like RMSD (root mean square deviation) ≤2.0 Å indicate robust binding .
  • QSAR Models: Develop regression models correlating substituent hydrophobicity (logP) or polar surface area (PSA) with IC50 values .

Advanced: What strategies resolve contradictory solubility or stability data?

Answer:

  • Solubility Profiling: Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO. Poor aqueous solubility (<10 µM) may require formulation with cyclodextrins or lipid nanoparticles .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of the thiazole ring can be mitigated by inert atmosphere storage .
  • Co-crystallization: Co-crystals with succinic acid improve stability by forming hydrogen bonds with the carboxamide group .

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